molecular formula C23H36N6O11S B12293401 H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH

H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH

Cat. No.: B12293401
M. Wt: 604.6 g/mol
InChI Key: WMMKLGOAKIPZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH is a synthetic pentapeptide composed of DL-configured amino acids. The sequence includes pyroglutamic acid (Pyr) at the N-terminus, followed by glutamic acid (Glu), aspartic acid (Asp), cysteine (Cys), and lysine (Lys), with a free carboxyl group at the C-terminus. Key features include:

  • DL-configuration: Racemic mixtures may influence bioavailability and enzymatic stability compared to L-enantiomers.
  • Structural stability: Pyr at the N-terminus may confer resistance to aminopeptidase degradation.

Properties

Molecular Formula

C23H36N6O11S

Molecular Weight

604.6 g/mol

IUPAC Name

6-amino-2-[[2-[[3-carboxy-2-[[4-carboxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H36N6O11S/c24-8-2-1-3-13(23(39)40)27-22(38)15(10-41)29-21(37)14(9-18(33)34)28-20(36)12(5-7-17(31)32)26-19(35)11-4-6-16(30)25-11/h11-15,41H,1-10,24H2,(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,29,37)(H,31,32)(H,33,34)(H,39,40)

InChI Key

WMMKLGOAKIPZJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (DL-Pyr) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (DL-Glu) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for DL-Asp, DL-Cys, and DL-Lys.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid side chains can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Nucleophilic reagents such as alkyl halides can react with amino acid side chains.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

The compound “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein folding and stability.

    Medicine: Potential therapeutic applications in drug design and delivery.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, influencing their activity and stability. The cysteine residue can form disulfide bonds, affecting the peptide’s conformation and function. Additionally, the peptide’s unique sequence allows it to participate in specific biochemical pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

Compound 1 : H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH
  • Chain length : 11 residues vs. 5 residues in the target compound.
  • Residue diversity : Includes aromatic (Tyr, Phe), hydrophobic (xiIle, Val), and polar (Asn, Gln) residues, enabling broader structural complexity.
  • Key differences: Presence of non-standard residues (xiIle, xiThr) may alter folding or receptor interactions. Longer chain likely increases stability but reduces membrane permeability.
Compound 2 : H-DL-Tyr-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys(1)-OH
  • Chain length : 26 residues, with disulfide bonds (Cys(1)) likely stabilizing tertiary structure.
  • Key differences :
    • Disulfide bonds improve structural rigidity but require controlled redox environments.
    • High molecular weight limits bioavailability compared to the target pentapeptide.

Physicochemical Properties (Theoretical Analysis)

Property H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH Compound 1 Compound 2
Molecular Weight ~650 Da (estimated) ~1,400 Da ~3,000 Da
Charge (pH 7) Negative (Glu, Asp) + Positive (Lys) Variable (Lys, Glu, Asn) Strongly positive (Arg/Lys)
Solubility High (charged residues) Moderate (hydrophobic) Low (hydrophobic domains)
Stability Moderate (Cys oxidation risk) High (long chain) High (disulfide bonds)

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